molecular formula C15H15FN4O2S B2954508 8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897453-12-2

8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

Cat. No. B2954508
M. Wt: 334.37
InChI Key: SXLRTQISHSFGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione, commonly known as FMeTTPS, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Sulfur-Transfer Agents in Synthesis

Sulfur-containing compounds, such as those prepared from disulfides, play a crucial role in organic synthesis. For instance, compounds like 2-cyanoethyl disulfide are used to prepare various sulfur-transfer agents, which are valuable in synthesizing sulfur-containing heterocycles and intermediates for pharmaceuticals and materials science (Klose, Reese, & Song, 1997).

Suzuki Cross-Coupling Reactions

Fluorinated and alkylsulfanyl derivatives are used in Suzuki cross-coupling reactions to synthesize arylpurine products. These reactions are pivotal in constructing complex molecules for drug development and materials chemistry (Liu & Robins, 2005).

Antiproliferative and Antifungal Agents

Sulfanyl-substituted naphthoquinones and related compounds have been investigated for their potential antiproliferative and antifungal activities. Such studies are crucial in the search for new therapeutic agents against cancer and fungal infections (Tandon et al., 2009).

Fluorinated Compounds in Peptide Labeling

Fluorinated compounds are also utilized in peptide labeling for imaging applications, such as in the development of novel fluorescent probes or radio-labeled compounds for diagnostic imaging (Becaud et al., 2009). These applications are important in biomedical research, particularly in the study of diseases and the development of diagnostic tools.

properties

IUPAC Name

8-[(3-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-5-4-6-10(16)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLRTQISHSFGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

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